molecular formula C27H47N3O12S B12094225 N3-PEG10-Tos

N3-PEG10-Tos

Cat. No.: B12094225
M. Wt: 637.7 g/mol
InChI Key: JCOLNKOSWYDGGK-UHFFFAOYSA-N
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Description

N3-PEG10-Tos, also known as Azido-PEG10-Tos, is a compound with the chemical formula C27H47N3O12S and a molecular weight of 637.74 g/mol . It is a polyethylene glycol (PEG) derivative containing an azide group (N3) and a tosyl group (Tos). This compound is widely used in various chemical and biological applications due to its unique properties.

Preparation Methods

N3-PEG10-Tos is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and tosyl chloride. The synthetic route typically involves the following steps:

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods often involve the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

N3-PEG10-Tos undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions. Common reagents used in these reactions include amines, thiols, and alcohols.

    Click Chemistry: The azide group in this compound can participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with an alkyne in the presence of a copper catalyst will yield a triazole-linked product.

Scientific Research Applications

N3-PEG10-Tos has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N3-PEG10-Tos is primarily based on its ability to undergo click chemistry reactions and nucleophilic substitutions. The azide group allows for efficient and selective conjugation with alkyne-containing molecules, forming stable triazole linkages. This property is exploited in various applications, including bioconjugation and material science .

In biological systems, the PEG moiety in this compound provides solubility and biocompatibility, while the azide and tosyl groups enable specific and targeted modifications. These modifications can enhance the properties of biomolecules and materials, making them suitable for various applications .

Comparison with Similar Compounds

N3-PEG10-Tos is unique due to its combination of azide and tosyl functional groups. Similar compounds include:

    Azido-PEG10-Alcohol: This compound contains an azide group and a hydroxyl group instead of a tosyl group.

    Azido-PEG10-Acid: This compound contains an azide group and a carboxylic acid group.

    Azido-PEG10-Amine: This compound contains an azide group and an amine group.

This compound stands out due to its tosyl group, which is a very good leaving group for nucleophilic substitution reactions, making it highly versatile for various chemical modifications.

Properties

Molecular Formula

C27H47N3O12S

Molecular Weight

637.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C27H47N3O12S/c1-26-2-4-27(5-3-26)43(31,32)42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36-13-12-35-11-10-34-9-8-33-7-6-29-30-28/h2-5H,6-25H2,1H3

InChI Key

JCOLNKOSWYDGGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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